Cbz-D-Leucinol

Chiral HPLC Enantiomeric purity Amino alcohol analysis

Procure Cbz-D-Leucinol (CAS 166735-51-9) to secure the critical (2R) stereochemistry required for your peptidomimetic and protease inhibitor programs. Unlike the L-enantiomer or racemic mixtures, this D-leucine-derived scaffold ensures the correct spatial orientation for target binding in HCV NS3 and serine protease inhibitors. Its orthogonal Cbz protection enables mild hydrogenolytic deprotection, preserving sensitive warheads. Do not compromise your synthesis with incorrect stereochemistry—specify the D-configuration.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 166735-51-9
Cat. No. B061152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-D-Leucinol
CAS166735-51-9
SynonymsN-Z-D-LEUCINOL 97
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1
InChIKeyYGARWTHXCINBQM-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-D-Leucinol (CAS 166735-51-9): Chiral Amino Alcohol Procurement Specifications and Baseline Properties


Cbz-D-Leucinol (CAS 166735-51-9), also designated as N-benzyloxycarbonyl-D-leucinol or benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate, is a protected chiral amino alcohol characterized by a D-leucine-derived backbone bearing an N-terminal carbobenzyloxy (Cbz) protecting group and a primary hydroxyl functionality [1]. With a molecular weight of 251.32 g/mol [2], this compound exists as a white powder with a melting point of 30-34 °C and exhibits a specific optical rotation of [α]²⁰/D +27° (c = 1% in chloroform) [3]. The D-configuration at the α-carbon (2R stereochemistry) distinguishes it from its L-enantiomer (Cbz-L-leucinol) and renders it essential for applications requiring defined stereochemical orientation, including peptidomimetic synthesis and chiral auxiliary-mediated transformations .

Why Cbz-D-Leucinol Cannot Be Substituted by Generic N-Cbz-Amino Alcohols or Racemic Mixtures


Generic substitution of Cbz-D-Leucinol with its L-enantiomer (Cbz-L-leucinol) or racemic Cbz-DL-leucinol is scientifically invalid for stereochemically defined synthetic routes. The D-configuration (2R stereochemistry) of this compound dictates the three-dimensional orientation of the leucine-derived isobutyl side chain and the reactive hydroxyl terminus, which directly governs diastereoselectivity in aldol additions, enzymatic recognition events, and the binding geometry of derived protease inhibitors [1]. Substitution with the L-enantiomer would invert the stereochemical outcome of subsequent transformations, potentially yielding the undesired diastereomer or abolishing biological activity altogether. Furthermore, N-Cbz-amino alcohols bearing different side chains (e.g., Cbz-D-valinol with an isopropyl moiety versus the isobutyl moiety of leucinol) exhibit distinct steric and hydrophobic properties that critically alter enzyme inhibition potency—as demonstrated by calpeptin derivatives where the leucine side chain confers specific Kᵢ values against metalloproteases [2]. Simply procuring a racemic mixture or an alternative Cbz-amino alcohol introduces stereochemical ambiguity and variable performance that cannot be retrospectively corrected.

Cbz-D-Leucinol Quantitative Differentiation Evidence: Head-to-Head Data for Procurement Decisions


Enantiomeric Purity and Chiral HPLC Resolution of (R)-Leucinol Versus Commercial (S)-Leucinol

The enantiomeric purity of commercially available (R)-leucinol—the deprotected parent amino alcohol of Cbz-D-leucinol—has been quantitatively determined using a validated chiral HPLC method with 2-hydroxynaphthaldehyde derivatization on polysaccharide-derived chiral stationary phases [1]. The method achieved baseline resolution of enantiomers and was validated according to ICH guidelines, establishing a reproducible benchmark for enantiomeric impurity assessment [1].

Chiral HPLC Enantiomeric purity Amino alcohol analysis

Chiral Recognition Selectivity of Leucinol Enantiomers by Fluorescent Calix[4]crown-6 Sensors

A tetra-O-alkylated inherently chiral fluorescent calix[4]crown-6 in the partial cone conformation (compound 6c) demonstrated considerable enantioselective recognition capability towards chiral leucinol [1]. The study established that the crown ether-sensor platform can discriminate between leucinol enantiomers via differential fluorescent response, validating that the stereochemistry of the leucinol backbone is a critical determinant of molecular recognition even in non-enzymatic supramolecular systems [1].

Chiral sensing Fluorescent chemosensors Enantioselective recognition

N-Cbz Protecting Group Enables Facile Borate Elimination in Aldol Adduct Purification

In aldol additions of dihydroxyacetone (DHA) to N-Cbz-amino aldehydes catalyzed by L-rhamnulose-1-phosphate and L-fuculose-1-phosphate aldolases, the tactical use of the Cbz protecting group allowed simple and efficient elimination of borate and excess DHA by reverse-phase column chromatography or even by simple extraction [1]. This contrasts with alternative N-protecting groups (e.g., Boc or Fmoc) that lack the hydrophobicity and orthogonal stability profile required for this streamlined aqueous workup [1].

Aldol addition Cbz protecting group Purification efficiency

D-Leucine-Derived Peptide Aldehydes as Potent Bacterial Peptide Deformylase Inhibitors

Calpeptin, N-CBZ-Leu-norleucinal—a peptide aldehyde derived from Cbz-protected leucine—functions as a potent competitive inhibitor of bacterial peptide deformylases (PDF) [1]. The compound inhibited zinc-containing PDF from E. coli with a Kᵢ of 26.0 μM and from B. subtilis with a Kᵢ of 55.6 μM; inhibition potency increased against cobalt-substituted enzymes to Kᵢ values of 9.5 μM (E. coli) and 12.4 μM (B. subtilis) [1]. The leucine side chain contributes hydrophobic interactions essential for active-site binding [1].

Protease inhibition Peptide deformylase Antibacterial agents

Cbz-D-Leucinol Optimal Application Scenarios for Research and Industrial Procurement


Synthesis of D-Configuration Peptidomimetic Protease Inhibitors Requiring Defined (2R) Stereochemistry

Cbz-D-Leucinol provides the essential D-leucine stereochemical scaffold for constructing peptidomimetic protease inhibitors where the (2R) configuration is mandatory for target binding. The Cbz protecting group offers orthogonal stability under both acidic and basic conditions while enabling hydrogenolytic deprotection under mild catalytic hydrogenation conditions (Pd/C, H₂ or ammonium formate), preserving the integrity of the amino alcohol backbone during multi-step sequences . This scenario applies to the synthesis of HCV NS3 protease inhibitors, serine protease inhibitors, and proteasome inhibitors where D-amino acid incorporation enhances metabolic stability and binding selectivity [1].

Stereoselective Aldol Additions Using Enzymatic Catalysis in Aqueous Media

The N-Cbz protecting group of Cbz-D-leucinol (after oxidation to the corresponding N-Cbz-amino aldehyde) enables efficient aldol additions catalyzed by L-rhamnulose-1-phosphate and L-fuculose-1-phosphate aldolases in aqueous borate buffer, achieving high yields (70-90%) and excellent diastereoselectivity [2]. The hydrophobic Cbz group facilitates simple reverse-phase chromatographic purification or extraction-based removal of borate and excess dihydroxyacetone phosphate (DHAP) [2]. The D-configuration of the leucinal substrate directs the stereochemical outcome of aldol adduct formation, yielding anti (3R,4R) diastereomers when paired with R-configured N-Cbz-amino aldehydes—a stereochemical outcome inaccessible using L-configured starting materials [2].

Chiral Sensing and Enantioselective Recognition Platform Development

Chiral leucinol (accessible via deprotection of Cbz-D-leucinol) serves as a model analyte for developing and validating enantioselective fluorescent sensors, including inherently chiral calix[4]crowns and pyridino-macrocycles bearing aminoalcohol subunits [3][4]. The substantial fluorescent enhancement observed upon enantioselective recognition of leucinol enantiomers by calix[4]crown-6 in the partial cone conformation demonstrates the utility of this scaffold in calibrating chiral sensing platforms [3]. Researchers developing chiral stationary phases or enantioselective assays for amino alcohols can employ Cbz-D-leucinol as a protected precursor to generate enantiomerically defined leucinol standards for method validation [3].

Synthesis of D-Amino Acid-Containing Peptide Boronates and Aldehydes for Enzyme Inhibition Studies

Cbz-D-leucinol is a strategic precursor for preparing D-leucine-derived peptide aldehydes and boronates that inhibit serine proteases, cysteine proteases, and metalloproteases through reversible covalent interactions with active-site nucleophiles [5]. The D-configuration of the leucine residue confers resistance to endogenous proteolytic degradation while maintaining the hydrophobic binding interactions essential for target engagement. The Cbz protecting group can be selectively removed via hydrogenolysis without affecting the electrophilic warhead functionality, enabling modular synthesis of focused libraries of stereochemically defined protease inhibitors .

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